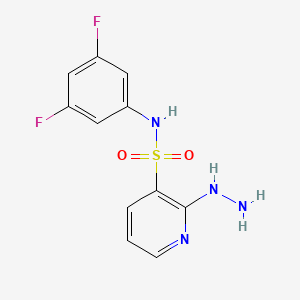

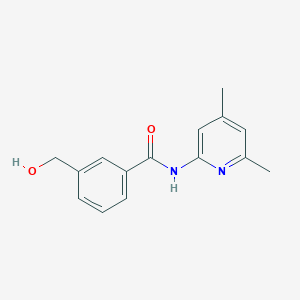

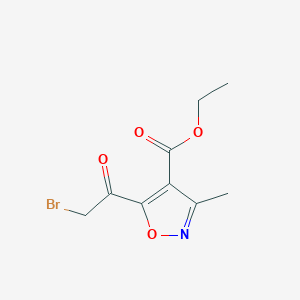

N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide (DFH) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFH is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively investigated.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

A series of sulfonamides, including derivatives of N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide, have been synthesized and evaluated for their inhibitory activity against carbonic anhydrases from Mycobacterium tuberculosis. These enzymes, specifically Rv1284 and Rv3273, are crucial for the bacterium's survival and virulence. The synthesized compounds exhibited nanomolar to subnanomolar inhibitory potency, suggesting their potential in developing new antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009).

Antiviral Activity

In another study, derivatives of N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide were synthesized and tested for their antiviral properties. These compounds, particularly those modified to include thiadiazole sulfonamide structures, showed promise in inhibiting the tobacco mosaic virus, highlighting their potential as antiviral agents (Chen et al., 2010).

Cancer Research

Further research into sulfonamide derivatives has explored their utility in cancer treatment. For instance, certain sulfonamide compounds have been identified as potent inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. These isoforms are overexpressed in several cancers and are linked to tumor growth and metastasis. The inhibition of these enzymes by sulfonamide derivatives suggests a potential therapeutic strategy for targeting cancer cells (Güzel et al., 2009).

Chemical Synthesis and Drug Design

Sulfonamide derivatives, including those related to N-(3,5-difluorophenyl)-2-hydrazinopyridine-3-sulfonamide, have also been instrumental in the field of chemical synthesis and drug design. Their reactivity and the ability to undergo various chemical transformations make them valuable building blocks in the synthesis of complex molecules with potential pharmaceutical applications. For example, research has focused on the synthesis of prolines bearing fluorinated one-carbon units, demonstrating the versatility of sulfonamide derivatives in organic synthesis (Nadano et al., 2006).

Eigenschaften

IUPAC Name |

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N4O2S/c12-7-4-8(13)6-9(5-7)17-20(18,19)10-2-1-3-15-11(10)16-14/h1-6,17H,14H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFHTUVZSSCMRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-difluorophenyl)-2-hydrazinylpyridine-3-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide](/img/structure/B2973523.png)

![[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester](/img/structure/B2973524.png)

![3-Bromo-5-methoxy-4-[(2-methylprop-2-enyl)oxy]-benzaldehyde](/img/structure/B2973525.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2973527.png)

![1-(3,5-dimethoxybenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2973533.png)